Nepinalone

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

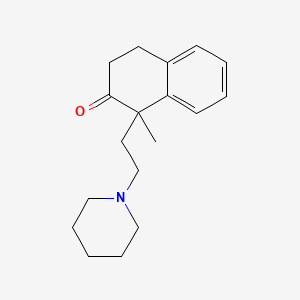

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-1-(2-piperidin-1-ylethyl)-3,4-dihydronaphthalen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO/c1-18(11-14-19-12-5-2-6-13-19)16-8-4-3-7-15(16)9-10-17(18)20/h3-4,7-8H,2,5-6,9-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVXGRCNWGOHSDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)CCC2=CC=CC=C21)CCN3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60865051 | |

| Record name | 1-Methyl-1-[2-(piperidin-1-yl)ethyl]-3,4-dihydronaphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22443-11-4 | |

| Record name | Nepinalone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22443-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nepinalone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022443114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nepinalone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13445 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Methyl-1-[2-(piperidin-1-yl)ethyl]-3,4-dihydronaphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEPINALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9806LPR7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Antitussive Mechanism of Nepinalone: A Deep Dive into its Core Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nepinalone is a centrally acting, non-opioid antitussive agent utilized for the suppression of non-productive cough. Its primary mechanism of action is attributed to its interaction with the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface within neurons of the cough center in the medulla oblongata. This interaction is believed to modulate neuronal excitability, thereby dampening the cough reflex. While the precise quantitative pharmacodynamics of this compound are not extensively detailed in publicly available literature, this guide synthesizes the current understanding of its mechanism, drawing parallels with known functions of sigma-1 receptor ligands and outlining the experimental frameworks used to investigate such compounds.

Introduction

Cough is a vital protective reflex that clears the airways of foreign particles and excess secretions. However, persistent and non-productive coughing can be debilitating and is a common symptom of various respiratory and non-respiratory conditions. Pharmacological interventions for cough suppression have historically been dominated by opioids, which carry a significant burden of side effects. This compound emerges as a non-opioid alternative, and understanding its molecular and cellular mechanism is crucial for the rational development of novel, more effective antitussive therapies. This document provides a detailed exploration of this compound's core mechanism of action, focusing on its interaction with the sigma-1 receptor and the putative downstream signaling cascades.

Core Mechanism of Action: Sigma-1 Receptor Modulation

The central hypothesis for this compound's antitussive effect is its activity as a ligand for the sigma-1 receptor.[1] This receptor is not a classical neurotransmitter receptor but rather a chaperone protein that translocates within the cell to interact with and modulate the function of various client proteins, including ion channels and other receptors.[1][2]

Localization and Target Engagement

This compound is believed to exert its effect within the central nervous system (CNS), specifically at the cough center located in the medulla oblongata.[1] Upon crossing the blood-brain barrier, this compound binds to sigma-1 receptors expressed in neurons that regulate the cough reflex.

Downstream Signaling Pathways

While specific downstream signaling pathways directly activated by this compound in the context of cough suppression are not definitively elucidated in the available literature, the known functions of the sigma-1 receptor provide a strong basis for its proposed mechanism.

-

Modulation of Ion Channels: The sigma-1 receptor is known to interact with and modulate the activity of various voltage-gated ion channels, including calcium (Ca2+) and potassium (K+) channels.[1] By potentially inhibiting Ca2+ influx and enhancing K+ efflux, this compound, through the sigma-1 receptor, could lead to hyperpolarization of neuronal membranes. This would increase the threshold for action potential firing in the neurons of the cough reflex arc, thereby reducing their excitability and suppressing the urge to cough.

-

Regulation of Intracellular Calcium Signaling: The sigma-1 receptor is a key modulator of intracellular calcium (Ca2+) signaling, particularly the release of Ca2+ from the endoplasmic reticulum via IP3 receptors. By stabilizing intracellular Ca2+ homeostasis, this compound may prevent the neuronal hyperexcitability that can contribute to a hyperactive cough reflex.

-

Interaction with other Neurotransmitter Systems: Sigma-1 receptors are known to modulate the activity of various neurotransmitter systems, including the glutamatergic system via NMDA receptors. Given the role of glutamate in transmitting cough-evoking signals, modulation of this system could contribute to this compound's antitussive effect.

Quantitative Data

Table 1: Receptor Binding Affinity of this compound

| Ligand | Receptor | Binding Affinity (Ki) | Binding Affinity (IC50) | Reference |

| This compound | Sigma-1 | Not Available in Public Domain | Not Available in Public Domain |

For context, other sigma-1 receptor ligands have reported Ki values in the nanomolar range. For example, the agonist SA4503 has a Ki of 4.6 nM for the sigma-1 receptor in guinea pig brain homogenates.

Table 2: Preclinical Efficacy of this compound in Cough Suppression (Citric Acid-Induced Cough in Guinea Pigs)

| Compound | Dose | Route of Administration | % Inhibition of Cough | ED50 | Reference |

| This compound | Not Available in Public Domain | Not Available in Public Domain | Not Available in Public Domain | Not Available in Public Domain |

For comparison, the non-opioid antitussive benproperine has been shown to inhibit citric acid-induced cough in guinea pigs with an ID50 of 16.1 mg/kg for the number of coughs during the challenge.

Table 3: Clinical Efficacy of this compound in Cough Suppression

| Study Phase | Patient Population | Treatment | % Reduction in Cough Frequency vs. Placebo | Reference |

| Not Available | Not Available | This compound | Not Available in Public Domain |

Clinical trials for other antitussive agents have reported varying degrees of efficacy. For instance, some studies on opioids have shown a 40-60% suppression of cough counts in patients with chronic bronchitis/COPD. However, a significant placebo effect is often observed in cough clinical trials.

Experimental Protocols

The investigation of antitussive agents like this compound relies on standardized preclinical and in vitro models.

In Vitro: Sigma-1 Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the sigma-1 receptor.

Methodology:

-

Membrane Preparation: Homogenates of tissues with high sigma-1 receptor expression (e.g., guinea pig liver) are prepared.

-

Radioligand Competition Assay: The tissue homogenate is incubated with a constant concentration of a radiolabeled sigma-1 receptor ligand (e.g., --INVALID-LINK---pentazocine) and varying concentrations of the unlabeled test compound (this compound).

-

Separation and Detection: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo: Citric Acid-Induced Cough Model in Guinea Pigs

Objective: To evaluate the antitussive efficacy of this compound in a preclinical model of cough.

Methodology:

-

Animal Model: Conscious, unrestrained guinea pigs are used.

-

Cough Induction: The animals are exposed to an aerosol of a tussive agent, most commonly citric acid (e.g., 0.4 M), for a defined period (e.g., 3-5 minutes).

-

Drug Administration: this compound is administered at various doses via a specific route (e.g., oral, intraperitoneal) at a set time before the citric acid challenge.

-

Cough Detection and Quantification: The number of coughs is recorded for a defined observation period using a combination of visual observation, sound recording, and changes in airflow measured by a whole-body plethysmograph.

-

Data Analysis: The number of coughs in the drug-treated group is compared to a vehicle-treated control group. The percentage inhibition of cough is calculated, and a dose-response curve can be generated to determine the ED50 (the dose that produces 50% of the maximal effect).

Visualizations

Signaling Pathway

Caption: Hypothesized signaling pathway of this compound in cough suppression.

Experimental Workflow: In Vitro Binding Assay

Caption: Experimental workflow for a sigma-1 receptor binding assay.

Experimental Workflow: In Vivo Antitussive Model

References

Nepinalone's Affinity for the Sigma-1 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nepinalone is recognized as a centrally acting antitussive agent with a mechanism of action attributed to its interaction with the sigma-1 (σ1) receptor.[1] This receptor, a unique ligand-operated chaperone protein located primarily at the endoplasmic reticulum-mitochondrion interface, is implicated in a variety of cellular functions and is a target for therapeutic intervention in numerous disease states.[2][3] Understanding the binding affinity of this compound for the σ1 receptor is crucial for elucidating its pharmacological profile and for the development of novel therapeutics targeting this system.

This technical guide provides a comprehensive overview of the binding affinity of this compound for the σ1 receptor, including detailed experimental protocols for its determination and an exploration of the associated signaling pathways.

Quantitative Binding Affinity Data

| Compound | Receptor | Radioligand | Test System | Ki (nM) | IC50 (nM) | Reference |

| This compound | Sigma-1 (σ1) | [³H]-(+)-Pentazocine | Guinea Pig Brain Homogenate | Data not available | Data not available | N/A |

| (Example) SA4503 | Sigma-1 (σ1) | [³H]-(+)-Pentazocine | Guinea Pig Brain Homogenate | 4.6 | 17.4 | [4] |

| (Example) FE-SA4503 | Sigma-1 (σ1) | [³H]-(+)-Pentazocine | Guinea Pig Brain Homogenate | 8.0 | 6.48 | [4] |

Note: The Ki value represents the intrinsic binding affinity of a ligand for a receptor, while the IC50 value is the concentration of a competing ligand that displaces 50% of a specific radioligand from its receptor. The Cheng-Prusoff equation is used to calculate the Ki from the IC50.

Experimental Protocols

The determination of the binding affinity of a compound like this compound for the σ1 receptor is typically achieved through competitive radioligand binding assays. Below is a detailed protocol based on established methodologies.

Objective: To determine the in vitro binding affinity (Ki) of this compound for the sigma-1 receptor.

Materials:

-

Test Compound: this compound

-

Radioligand: [³H]-(+)-Pentazocine (a selective σ1 receptor ligand)

-

Non-specific Binding Control: Haloperidol or another high-affinity, structurally distinct σ1 receptor ligand.

-

Membrane Preparation: Homogenates from a tissue source rich in σ1 receptors, such as guinea pig liver or brain.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration apparatus (Cell harvester)

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen tissue (e.g., guinea pig liver) in ice-cold lysis buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

-

-

Assay Setup:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay buffer, [³H]-(+)-Pentazocine, and membrane preparation.

-

Non-specific Binding (NSB): Assay buffer, [³H]-(+)-Pentazocine, membrane preparation, and a high concentration of haloperidol (e.g., 10 µM).

-

Competitive Binding: Assay buffer, [³H]-(+)-Pentazocine, membrane preparation, and varying concentrations of this compound.

-

-

-

Incubation:

-

Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Radioactivity Measurement:

-

Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

-

Calculate Ki: Use the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for a competitive radioligand binding assay.

Sigma-1 Receptor Signaling Pathway

The σ1 receptor is a unique intracellular chaperone protein that modulates a variety of signaling pathways. Its activation by ligands like this compound can influence neuronal excitability and other cellular processes.

Caption: Simplified sigma-1 receptor signaling pathway.

Conclusion

While specific quantitative binding affinity data for this compound at the sigma-1 receptor remains to be published, its established role as an antitussive acting through this receptor underscores the importance of such data for the scientific and drug development communities. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for researchers to investigate the binding characteristics of this compound and other novel sigma-1 receptor ligands. Further research is warranted to fully characterize the molecular interactions of this compound with the sigma-1 receptor, which will undoubtedly contribute to a deeper understanding of its therapeutic effects and potential for future drug design.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and Pharmacodynamics of Nepinalone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nepinalone is a centrally acting, non-narcotic antitussive agent. Its primary mechanism of action is understood to be the modulation of the cough reflex through interaction with sigma-1 receptors in the medulla oblongata. While specific quantitative pharmacokinetic and pharmacodynamic data for this compound are not extensively available in the public domain, this guide synthesizes the known qualitative information and presents representative experimental protocols for the evaluation of a compound with this profile. This document is intended to provide a foundational understanding for researchers and professionals in drug development.

Pharmacodynamics

The pharmacodynamic effects of this compound are centered on its interaction with the central nervous system to suppress the cough reflex.

Mechanism of Action

This compound's primary antitussive effect is mediated by its activity as a ligand for the sigma-1 receptor, an intracellular chaperone protein located in the endoplasmic reticulum, particularly in the cough center of the medulla oblongata.[1] Binding to this receptor is believed to modulate neuronal signaling, thereby reducing the urge to cough.[1]

A secondary mechanism of action has been proposed, involving the modulation of calcium and potassium ion channels.[1] By potentially inhibiting calcium influx and enhancing potassium efflux, this compound may contribute to the stabilization of neuronal membranes, reducing their excitability and dampening the cough response.[1]

Receptor Binding Profile

While specific binding affinity data (e.g., Ki, Kd) for this compound are not available in the reviewed literature, its primary pharmacological target is the sigma-1 receptor.[1]

Dose-Response Relationship

The antitussive effect of this compound is evident within 20-30 minutes of administration and can last for at least 4 hours. In comparative studies, its efficacy has been reported to be greater than dextromethorphan but less than codeine in suppressing the cough stimulus.

Signaling Pathways

The binding of this compound to the sigma-1 receptor is thought to initiate a signaling cascade that ultimately leads to the suppression of the cough reflex. The precise downstream signaling events are not fully elucidated for this compound specifically. A proposed pathway is illustrated below.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption and a relatively short duration of action, necessitating multiple daily doses to maintain therapeutic levels.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: this compound is rapidly absorbed from the gastrointestinal tract following oral administration.

-

Distribution: Specific details on plasma protein binding and volume of distribution are not available.

-

Metabolism: The drug undergoes hepatic metabolism, primarily mediated by the cytochrome P450 (CYP450) enzyme system.

-

Excretion: this compound and its metabolites are excreted primarily through the urine.

Pharmacokinetic Parameters

Quantitative pharmacokinetic parameters for this compound, such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and elimination half-life, are not available in the public literature. A summary of the qualitative pharmacokinetic properties is presented in Table 1.

| Pharmacokinetic Parameter | Description |

| Absorption | Rapidly absorbed after oral administration. |

| Metabolism | Primarily hepatic via cytochrome P450 enzymes. |

| Excretion | Predominantly renal (urine). |

| Half-life | Relatively short. |

Experimental Protocols

Detailed experimental protocols for this compound are not published. The following sections describe representative methodologies that would be employed to characterize the pharmacokinetics and pharmacodynamics of a novel antitussive agent like this compound.

In Vitro Receptor Binding Assay (Sigma-1)

Objective: To determine the binding affinity of this compound for the sigma-1 receptor.

Methodology:

-

Preparation of Membranes: Membranes are prepared from a cell line expressing the human sigma-1 receptor (e.g., CHO-K1 cells) or from guinea pig brain tissue.

-

Radioligand: A radiolabeled sigma-1 receptor ligand, such as --INVALID-LINK---pentazocine, is used.

-

Competition Assay: A fixed concentration of the radioligand is incubated with the prepared membranes in the presence of varying concentrations of this compound.

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

In Vivo Antitussive Efficacy Study (Guinea Pig Model)

Objective: To evaluate the antitussive efficacy of this compound in a preclinical model.

Methodology:

-

Animals: Male Dunkin-Hartley guinea pigs are used.

-

Cough Induction: Cough is induced by exposure to an aerosol of citric acid or capsaicin.

-

Drug Administration: this compound is administered orally at various doses. A vehicle control and a positive control (e.g., codeine) are also included.

-

Cough Measurement: The number of coughs is recorded for a defined period after exposure to the tussive agent using a whole-body plethysmograph and a microphone to detect the characteristic sound of a cough.

-

Data Analysis: The percentage inhibition of the cough response is calculated for each dose of this compound compared to the vehicle control. The ED50 (the dose that produces 50% of the maximal effect) can then be determined.

In Vitro Metabolism Study (Human Liver Microsomes)

Objective: To identify the major metabolic pathways of this compound.

Methodology:

-

Incubation: this compound is incubated with human liver microsomes in the presence of NADPH (a cofactor for CYP450 enzymes).

-

Time Points: Aliquots are taken at various time points.

-

Metabolite Identification: The reaction is quenched, and the samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and characterize the metabolites formed.

-

CYP450 Isoform Identification: To identify the specific CYP450 enzymes involved, the incubation can be repeated with specific chemical inhibitors of different CYP isoforms or with recombinant human CYP enzymes.

Human Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound in healthy human volunteers.

Methodology:

-

Study Design: A single-dose, open-label, crossover study design is typically used.

-

Subjects: A cohort of healthy adult volunteers meeting specific inclusion and exclusion criteria.

-

Drug Administration: A single oral dose of this compound is administered.

-

Blood Sampling: Blood samples are collected at predefined time points before and after drug administration.

-

Plasma Analysis: The concentration of this compound and any major metabolites in the plasma samples is quantified using a validated analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life using non-compartmental analysis.

Conclusion

This compound is a centrally acting antitussive with a primary mechanism of action involving the sigma-1 receptor. Its pharmacokinetic profile is characterized by rapid oral absorption and hepatic metabolism. While detailed quantitative data and specific experimental protocols are not widely available, this guide provides a comprehensive overview of the current understanding of this compound's pharmacology and outlines standard methodologies for its preclinical and clinical evaluation. Further research is warranted to fully elucidate the quantitative aspects of its pharmacokinetics and pharmacodynamics.

References

The Antitussive Potential of Nepinalone Derivatives: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cough, a protective reflex, can become a significant clinical burden when chronic or excessive. Centrally acting antitussives remain a cornerstone of symptomatic treatment. Nepinalone, a non-opioid antitussive, presents a promising scaffold for the development of novel cough suppressants. This technical guide explores the core pharmacology of this compound, focusing on its mechanism of action, and outlines the experimental methodologies crucial for the evaluation of its derivatives. While specific quantitative data on a broad range of this compound derivatives remains limited in publicly accessible literature, this document provides a framework for their synthesis, evaluation, and the interpretation of their antitussive activity, drawing parallels from structurally or mechanistically related compounds.

Introduction to this compound and its Antitussive Action

This compound is a centrally acting cough suppressant.[1] Chemically, it is 1-methyl-1-(2-piperidin-1-ylethyl)-3,4-dihydronaphthalen-2(1H)-one.[2][3] Unlike opioid-based antitussives, this compound is reported to be less effective than codeine but more effective than dextromethorphan in preclinical models, without causing significant CNS depression at antitussive doses.[1][2] Its primary mechanism of action is believed to be the modulation of the cough reflex at the level of the brainstem.

Mechanism of Action: The Sigma-1 Receptor

This compound's antitussive effects are primarily mediated through its activity as an agonist at the sigma-1 receptor. These receptors are highly concentrated in the nucleus tractus solitarius (NTS) of the medulla oblongata, a critical region for processing afferent signals that trigger the cough reflex.

Proposed Signaling Pathway for Cough Suppression

Activation of the sigma-1 receptor by this compound or its derivatives is thought to modulate neuronal excitability within the cough control center of the brainstem, leading to a suppression of the cough reflex. While the precise downstream signaling cascade is a subject of ongoing research, a proposed pathway is illustrated below.

Caption: Proposed signaling pathway of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives would likely involve modifications to the core structure of 1-methyl-1-(2-piperidin-1-ylethyl)-3,4-dihydronaphthalen-2(1H)-one. Key areas for chemical modification to explore structure-activity relationships (SAR) could include:

-

Substitution on the aromatic ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring could modulate lipophilicity and receptor binding affinity.

-

Modification of the piperidine ring: Altering the piperidine moiety to other heterocyclic systems or acyclic amines could influence potency and selectivity.

-

Alterations to the ethyl linker: Changes in the length or rigidity of the ethyl chain connecting the piperidine and the core naphthalenone structure may impact receptor interaction.

-

Modification of the methyl group: Substitution or replacement of the methyl group at the chiral center could affect stereochemistry and biological activity.

Experimental Protocols for Antitussive Activity Evaluation

The evaluation of the antitussive activity of this compound derivatives is typically conducted using in vivo animal models. The guinea pig and mouse are the most commonly used species.

Citric Acid-Induced Cough Model in Guinea Pigs

This is a widely accepted model for screening potential antitussive agents.

-

Animals: Male Dunkin-Hartley guinea pigs (300-400 g) are commonly used.

-

Acclimatization: Animals are acclimatized to the experimental conditions for several days before the study.

-

Apparatus: A whole-body plethysmograph is used to house the animal and record respiratory parameters. A nebulizer is connected to the chamber to deliver the tussive agent.

-

Tussive Agent: A solution of citric acid (typically 0.2 M to 0.4 M in saline) is used to induce cough.

-

Procedure:

-

The guinea pig is placed in the plethysmograph chamber and allowed to acclimatize.

-

A baseline cough response is established by exposing the animal to an aerosol of citric acid for a fixed period (e.g., 5-10 minutes). The number of coughs is recorded.

-

The test compound (this compound derivative) or vehicle is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

After a predetermined pretreatment time (e.g., 30-60 minutes), the animal is re-challenged with the citric acid aerosol.

-

The number of coughs is again recorded.

-

-

Data Analysis: The antitussive effect is calculated as the percentage inhibition of the cough response compared to the vehicle control group. ED50 values (the dose required to produce a 50% reduction in cough) can be determined from dose-response curves.

Caption: Workflow for citric acid-induced cough assay.

Quantitative Data on Antitussive Activity

As previously stated, specific quantitative data on the antitussive activity of a series of this compound derivatives is not widely available in the public domain. However, to illustrate the type of data that would be generated and presented, the following table shows data for a series of verticinone derivatives, another class of non-opioid antitussive agents.

| Compound | Modification | Antitussive Activity (% Inhibition at 3 mg/kg) |

| Verticinone | Parent Compound | 45.2% |

| Derivative 1 | 3β-acetylverticinone | 62.1% |

| Derivative 2 | 3-ketoverticinone | 58.7% |

| Derivative 3 | 3β-benzoylverticinone | 55.4% |

This table is for illustrative purposes and presents data on verticinone derivatives, not this compound derivatives.

Structure-Activity Relationship (SAR) Analysis

A systematic SAR study of this compound derivatives would be crucial for optimizing their antitussive potency and drug-like properties. Based on the hypothetical data presented above for verticinone derivatives, an initial SAR analysis might suggest that acetylation at the 3-position enhances antitussive activity. A similar approach would be applied to a series of synthesized this compound derivatives to identify key structural features that contribute to their biological activity.

Conclusion and Future Directions

This compound represents a valuable lead compound for the development of novel, non-opioid antitussive agents. Its mechanism of action via the sigma-1 receptor offers a promising alternative to traditional opioid-based therapies. The lack of extensive public data on this compound derivatives highlights a significant opportunity for further research. Future studies should focus on the systematic synthesis and evaluation of a diverse library of this compound analogs to establish a clear structure-activity relationship. Elucidation of the detailed downstream signaling pathways of the sigma-1 receptor in the context of cough suppression will further aid in the rational design of more potent and selective antitussives. The experimental protocols outlined in this guide provide a robust framework for the preclinical assessment of these next-generation cough suppressants.

References

In Vivo Models for Studying Nepinalone Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide to established in vivo models relevant for studying the efficacy of antitussive agents like Nepinalone. As of the latest literature review, specific preclinical in vivo efficacy data for this compound has not been publicly reported. Therefore, this guide outlines the standard methodologies and theoretical frameworks that would be applied to evaluate such a compound, based on its proposed mechanism of action.

Introduction to this compound and its Presumed Mechanism of Action

This compound is classified as a centrally acting antitussive agent.[1] Its primary mechanism is believed to involve its activity as an agonist at the sigma-1 receptor (σ1R), a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1][2] By binding to and activating sigma-1 receptors, this compound is thought to modulate neuronal excitability within the cough center of the medulla oblongata, thereby suppressing the cough reflex.[1] The sigma-1 receptor is known to influence various downstream signaling pathways, including the modulation of ion channels (such as calcium and potassium channels) and neurotransmitter release, which collectively contribute to its potential antitussive effects.[1]

Established In Vivo Models for Antitussive Efficacy Testing

The guinea pig is a widely accepted and translationally relevant animal model for studying cough due to its well-characterized cough reflex, which is physiologically similar to that in humans. The most common methods for inducing cough in this model involve the use of chemical irritants such as citric acid and capsaicin.

Citric Acid-Induced Cough Model in Guinea Pigs

This is a robust and frequently used model to assess the efficacy of potential antitussive drugs.

Experimental Protocol:

-

Animal Selection: Male Dunkin-Hartley guinea pigs (300-400g) are commonly used. Animals should be acclimatized for at least one week before the experiment.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

-

Apparatus: A whole-body plethysmograph is used to record respiratory parameters and identify cough events. The chamber is connected to a nebulizer for the administration of the tussive agent.

-

Drug Administration: this compound or a vehicle control would be administered at various doses, typically via intraperitoneal (i.p.) or oral (p.o.) routes, at a specified time before the tussive challenge (e.g., 30-60 minutes).

-

Cough Induction: Guinea pigs are placed individually in the plethysmograph chamber and exposed to an aerosolized solution of citric acid (typically 0.2 M to 0.4 M in saline) for a fixed duration (e.g., 10 minutes).

-

Data Acquisition and Analysis: The number of coughs is counted by trained observers and/or by analyzing the characteristic changes in airflow recorded by the plethysmograph. The primary endpoints are the total number of coughs and the latency to the first cough.

Data Presentation:

Quantitative data from a hypothetical study on a sigma-1 receptor agonist in the citric acid-induced cough model is presented in Table 1.

| Treatment Group | Dose (mg/kg, i.p.) | Number of Coughs (Mean ± SEM) | % Inhibition | Latency to First Cough (s, Mean ± SEM) |

| Vehicle (Saline) | - | 28 ± 3 | 0% | 45 ± 5 |

| Sigma-1 Agonist | 1 | 18 ± 2 | 35.7% | 70 ± 8 |

| Sigma-1 Agonist | 5 | 10 ± 1 | 64.3% | 110 ± 12 |

| Codeine (Control) | 10 | 8 ± 2 | 71.4% | 125 ± 15 |

| *p<0.05, **p<0.01 compared to Vehicle group. Data is illustrative and based on typical results for antitussive agents. |

Capsaicin-Induced Cough Model in Guinea Pigs

Capsaicin, the pungent component of chili peppers, is a potent activator of TRPV1 receptors on sensory nerve fibers in the airways, leading to a robust cough response.

Experimental Protocol:

-

Animal and Housing: As described for the citric acid model.

-

Drug Administration: Similar to the citric acid model, with this compound or vehicle administered prior to the challenge.

-

Cough Induction: Animals are exposed to an aerosolized solution of capsaicin (typically 10-30 µM in saline) for a set period (e.g., 5-10 minutes).

-

Data Acquisition and Analysis: The number of coughs and the latency to the first cough are the primary outcome measures.

Data Presentation:

Table 2 provides an example of how data from a capsaicin-induced cough study could be presented.

| Treatment Group | Dose (mg/kg, p.o.) | Number of Coughs (Mean ± SEM) | % Inhibition |

| Vehicle (Saline) | - | 15 ± 2 | 0% |

| Sigma-1 Agonist | 10 | 9 ± 1 | 40.0% |

| Sigma-1 Agonist | 30 | 5 ± 1 | 66.7% |

| Dextromethorphan | 30 | 6 ± 2 | 60.0% |

| p<0.05, **p<0.01 compared to Vehicle group. Data is illustrative. |

Visualizing Experimental and Biological Pathways

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the antitussive efficacy of a test compound in a guinea pig model of induced cough.

References

The Central Nervous System Effects of Nepinalone: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nepinalone is identified as a centrally acting antitussive agent, though detailed public data on its comprehensive effects on the central nervous system (CNS) remains limited. This technical guide synthesizes the available information regarding its mechanism of action, preclinical pharmacology, and potential clinical applications. The primary mode of action for this compound is understood to be through its interaction with the cough center located in the medulla oblongata. This is reportedly mediated by its binding to sigma-1 (σ1) receptors, with a potential secondary influence on neuronal ion channels. However, a significant gap exists in the publicly accessible scientific literature regarding specific quantitative data, such as binding affinities and in-depth electrophysiological effects, as well as detailed experimental protocols from dedicated studies on this compound. This document aims to provide a structured overview of the current understanding of this compound's CNS effects while highlighting areas where further research is critically needed.

Introduction

This compound is a pharmaceutical compound classified as a cough suppressant.[1] Its therapeutic effect is primarily attributed to its action within the central nervous system, distinguishing it from peripherally acting antitussives.[2] Understanding the precise molecular interactions and signaling pathways of this compound within the CNS is crucial for optimizing its therapeutic use and exploring potential new applications. This guide provides a consolidated review of the known pharmacology of this compound, with a focus on its central mechanisms.

Mechanism of Action

The antitussive effect of this compound is believed to originate from its modulation of neuronal activity in the medulla oblongata, the region of the brainstem that houses the cough control center.[3]

Sigma-1 Receptor Interaction

The principal molecular target identified for this compound is the sigma-1 (σ1) receptor.[3] These receptors are intracellular chaperones located at the endoplasmic reticulum-mitochondrion interface and are involved in the modulation of various neurotransmitter systems.[3] By binding to σ1 receptors, this compound is thought to alter the signaling cascades that initiate the cough reflex, thereby reducing the urge to cough.

Putative Effects on Ion Channels

There are suggestions that this compound may also exert its effects through the modulation of ion channels. Specifically, it has been proposed that this compound could influence the activity of neuronal calcium (Ca²⁺) and potassium (K⁺) channels. By potentially inhibiting Ca²⁺ influx or enhancing K⁺ efflux, this compound could lead to neuronal membrane stabilization and reduced excitability within the cough reflex pathway. However, detailed electrophysiological studies and specific data quantifying these effects are not currently available in published literature.

Signaling Pathway

A definitive, detailed signaling pathway for this compound's action has not been fully elucidated in publicly available research. Based on its interaction with the sigma-1 receptor, a proposed pathway can be conceptualized.

Caption: Proposed signaling pathway for this compound's antitussive effect.

Preclinical and Clinical Data Summary

Detailed quantitative data from preclinical and clinical studies on this compound are scarce in the accessible scientific literature. The following tables are structured to highlight the type of data that would be essential for a comprehensive understanding of this compound's CNS profile. At present, these tables remain largely unpopulated due to the lack of available information.

Table 1: Receptor Binding Affinity

| Receptor Target | Ligand | Kᵢ (nM) | IC₅₀ (nM) | Assay Type | Source |

| Sigma-1 | This compound | Data not available | Data not available | Data not available | |

| Other | This compound | Data not available | Data not available | Data not available |

Table 2: In Vivo Efficacy in Animal Models

| Animal Model | Tussive Agent | This compound Dose | % Cough Inhibition | Comparator Drug | Source |

| Guinea Pig | Citric Acid | Data not available | Data not available | Data not available | |

| Cat | Mechanical Stimulation | Data not available | Data not available | Data not available |

Table 3: Clinical Trial Outcomes

| Phase | Study Population | N | This compound Dose | Primary Endpoint | Result | Source |

| Data not available | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

Detailed experimental protocols for studies specifically investigating this compound are not publicly available. However, based on standard methodologies for assessing antitussive drugs and their CNS effects, the following outlines the types of protocols that would be employed.

Sigma-1 Receptor Binding Assay (Hypothetical Protocol)

This protocol describes a standard radioligand binding assay to determine the affinity of this compound for the sigma-1 receptor.

-

Objective: To determine the inhibitory constant (Kᵢ) of this compound for the sigma-1 receptor.

-

Materials:

-

Membrane preparations from cells expressing sigma-1 receptors (e.g., CHO-σ1 cells) or from guinea pig brain homogenates.

-

Radioligand: [³H]-(+)-pentazocine.

-

Non-specific binding control: Haloperidol.

-

Test compound: this compound at various concentrations.

-

Assay buffer.

-

Scintillation counter.

-

-

Procedure:

-

Incubate membrane preparations with a fixed concentration of [³H]-(+)-pentazocine and varying concentrations of this compound.

-

Parallel incubations are performed in the presence of an excess of haloperidol to determine non-specific binding.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using a scintillation counter.

-

Calculate the specific binding at each this compound concentration and determine the IC₅₀ value.

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

-

Caption: Workflow for a hypothetical sigma-1 receptor binding assay.

Citric Acid-Induced Cough in Guinea Pigs (Hypothetical Protocol)

This is a standard preclinical model to evaluate the efficacy of antitussive agents.

-

Objective: To assess the dose-dependent antitussive effect of this compound.

-

Animals: Male Hartley guinea pigs.

-

Procedure:

-

Acclimatize animals to the experimental setup.

-

Administer this compound or vehicle control at various doses via an appropriate route (e.g., oral gavage).

-

After a set pretreatment time, place the animals in a whole-body plethysmograph.

-

Expose the animals to an aerosol of citric acid for a defined period to induce coughing.

-

Record the number of coughs during and after the exposure period.

-

Analyze the data to determine the dose-response relationship for cough suppression.

-

Caption: Experimental workflow for the citric acid-induced cough model.

Conclusion and Future Directions

This compound is a centrally acting antitussive agent with a proposed mechanism involving the sigma-1 receptor and potentially ion channels. While this provides a foundational understanding of its action within the CNS, there is a pronounced lack of detailed, quantitative, and publicly available data to fully characterize its pharmacological profile. To advance the scientific understanding and potential clinical utility of this compound, future research should prioritize:

-

Quantitative Receptor Pharmacology: Conducting and publishing comprehensive receptor binding studies to determine the affinity and selectivity of this compound for the sigma-1 receptor and a broad panel of other CNS targets.

-

Electrophysiological Studies: Utilizing techniques such as patch-clamp electrophysiology to investigate the specific effects of this compound on various neuronal ion channels.

-

In Vivo Preclinical Studies: Performing well-controlled animal studies using established models of cough to determine the in vivo efficacy, dose-response relationship, and CNS receptor occupancy of this compound.

-

Clinical Trials: Designing and executing rigorous, placebo-controlled clinical trials to definitively establish the efficacy and safety of this compound for the treatment of cough in human populations, with detailed publication of the trial protocols and outcomes.

The generation and dissemination of such data are imperative for the scientific and medical communities to fully evaluate the therapeutic potential of this compound.

References

- 1. TRPA1 Agonists Evoke Coughing in Guinea Pig and Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and validation of RP-HPLC method for estimation of eplerenone in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Safety and Toxicology of Nepinalone: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available information on the preclinical safety and toxicology of Nepinalone. A comprehensive search of scientific literature, regulatory databases, and other public domains yielded limited specific data on the non-clinical safety assessment of this compound. Therefore, this guide will provide a general overview of the required toxicological studies for a new pharmaceutical agent, using this compound's therapeutic class as a framework, while clearly indicating the absence of specific data for this compound itself.

Introduction to this compound

This compound is a centrally acting antitussive agent used for the suppression of non-productive cough.[1][2][3] Its mechanism of action is primarily attributed to its effect on the cough center located in the medulla oblongata.[1] At a molecular level, it is understood to act as a sigma-1 receptor agonist.[1] While its clinical use is established, detailed public information regarding its preclinical safety and toxicology profile is scarce.

General Principles of Preclinical Safety and Toxicology Assessment

The development of any new pharmaceutical agent involves a rigorous preclinical safety and toxicology evaluation to identify potential hazards to humans. This process is guided by international regulatory guidelines, such as those from the International Council for Harmonisation (ICH). The core components of this assessment are outlined below. The following sections describe the types of studies that would typically be conducted for a compound like this compound, but it must be emphasized that the specific results for this compound are not publicly available.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.

Experimental Protocol: Core Battery Studies

-

Central Nervous System (CNS): Assessment of effects on behavior, motor activity, coordination, and body temperature in a relevant animal model (e.g., Irwin test in rats).

-

Cardiovascular System: Evaluation of effects on blood pressure, heart rate, and electrocardiogram (ECG) in a conscious, telemetered animal model (e.g., dog or non-human primate). In vitro hERG (human Ether-à-go-go-Related Gene) channel assays are also crucial to assess the potential for QT interval prolongation.

-

Respiratory System: Measurement of respiratory rate, tidal volume, and minute volume in a conscious animal model (e.g., whole-body plethysmography in rats).

General Toxicology

These studies aim to characterize the toxic effects of a drug candidate after single and repeated administrations.

-

Acute Toxicity: Determines the effects of a single, high dose of the substance and helps in the selection of doses for repeated-dose studies. The LD50 (median lethal dose) may be determined.

-

Sub-chronic and Chronic Toxicity: The drug is administered daily for a specified period (e.g., 28 days for sub-chronic, 3 to 12 months for chronic studies) to characterize the dose-response relationship and identify target organs of toxicity.

Experimental Protocol: Repeated-Dose Toxicity Study (General)

-

Animal Model: Typically, two species are used, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog).

-

Dose Administration: The drug is administered daily via the intended clinical route (e.g., oral gavage) at multiple dose levels (low, mid, high) and a control (vehicle).

-

In-life Observations: Clinical signs, body weight, food consumption, and ophthalmology are monitored throughout the study.

-

Terminal Procedures: At the end of the study, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis. A full necropsy is performed, and organs are weighed and examined microscopically (histopathology).

-

Toxicokinetics: Plasma concentrations of the drug are measured at various time points to understand the systemic exposure.

Quantitative Data Summary (Hypothetical)

| Study Type | Species | Route of Administration | Duration | NOAEL (No-Observed-Adverse-Effect Level) |

| Acute | Rat | Oral | Single Dose | Data not available |

| Acute | Mouse | Oral | Single Dose | Data not available |

| Sub-chronic | Rat | Oral | 28 days | Data not available |

| Chronic | Dog | Oral | 3 months | Data not available |

Genotoxicity

Genotoxicity studies are performed to assess the potential of a compound to cause damage to DNA and chromosomes.

Experimental Protocol: Standard Battery

-

Ames Test: An in vitro test using strains of Salmonella typhimurium and Escherichia coli to detect gene mutations.

-

In Vitro Mammalian Cell Assay: An assay to detect chromosomal aberrations or mutations in mammalian cells (e.g., mouse lymphoma assay or human lymphocyte chromosome aberration test).

-

In Vivo Genotoxicity Assay: An assay in a rodent model to assess chromosomal damage in hematopoietic cells (e.g., rat or mouse micronucleus test).

Carcinogenicity

Carcinogenicity studies are long-term studies (typically 2 years in rodents) designed to assess the potential of a drug to cause cancer. These studies are usually required for drugs intended for chronic use.

Reproductive and Developmental Toxicology

These studies evaluate the potential effects of the drug on fertility, embryonic and fetal development, and pre- and postnatal development.

Experimental Protocol: DART Studies

-

Fertility and Early Embryonic Development: The drug is administered to male and female rodents before and during mating to assess effects on fertility and early embryonic development.

-

Embryo-fetal Development: The drug is administered to pregnant animals during the period of organogenesis to assess teratogenic potential.

-

Pre- and Postnatal Development: The drug is administered to pregnant and lactating animals to evaluate effects on the developing offspring.

This compound's Mechanism of Action and Potential Toxicological Considerations

This compound's primary mechanism of action is through its interaction with sigma-1 receptors in the central nervous system.

Given its central activity, a thorough preclinical evaluation would need to pay close attention to potential CNS-related adverse effects. Off-target effects would also be a key area of investigation in a full toxicological profile.

Conclusion

While this compound is an established antitussive agent, a detailed public record of its preclinical safety and toxicology is not available. This document has provided an overview of the standard toxicological assessments that a centrally acting drug would undergo to ensure its safety for human use. For researchers and drug development professionals, the absence of this data for this compound highlights a significant information gap. Any new research or development involving this compound or similar compounds should necessitate a comprehensive evaluation of the safety and toxicology profile according to current international regulatory standards.

References

Nepinalone: A Prospective Analysis of its Potential as a Neuroactive Steroid

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Nepinalone, a centrally acting antitussive agent, has a well-established mechanism of action primarily involving the sigma-1 (σ1) receptor. Neuroactive steroids, a class of endogenous or synthetic steroids, are potent modulators of neuronal excitability, with well-characterized effects on ligand-gated ion channels such as the GABA-A and NMDA receptors. While structurally distinct from classical steroids, this compound's engagement of the σ1 receptor—a known target for several neuroactive steroids—presents a compelling rationale for investigating its potential neuroactive steroid-like properties. This document provides an in-depth technical guide exploring this hypothesis, summarizing the known pharmacology of this compound, detailing the intersection with neuroactive steroid signaling pathways, and proposing a framework for future experimental validation.

Introduction to this compound

This compound is an oral, non-opioid antitussive drug.[1] It belongs to the chemical class of tetralins and is utilized for the symptomatic relief of non-productive cough.[2] Its primary mechanism of action is the suppression of the cough reflex at the level of the central nervous system (CNS).[2] Unlike opioid-based antitussives, this compound is reported to lack significant CNS depressant properties at therapeutic doses.[2]

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 1-methyl-1-(2-piperidin-1-ylethyl)-3,4-dihydronaphthalen-2(1H)-one | [3] |

| Molecular Formula | C18H25NO | |

| Molar Mass | 271.404 g/mol | |

| CAS Number | 22443-11-4 |

Known Mechanism of Action and Pharmacology of this compound

The primary pharmacological target of this compound is the σ1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. The binding of ligands to the σ1 receptor can modulate intracellular calcium signaling, a key process in neuronal function. Some evidence also suggests that this compound may influence calcium and potassium channels, contributing to neuronal membrane stabilization.

| Target | Action | Reported Effect |

| Sigma-1 (σ1) Receptor | Ligand | Modulation of intracellular calcium mobilization |

| Calcium Channels | Potential Modulation | Inhibition of calcium influx |

| Potassium Channels | Potential Modulation | Enhancement of potassium efflux |

Neuroactive Steroids: A Synopsis

Neuroactive steroids are a class of steroids synthesized either de novo in the brain or in peripheral glands that can cross the blood-brain barrier to influence neuronal activity. They are potent modulators of neurotransmitter receptors, most notably GABA-A and NMDA receptors, and are involved in regulating anxiety, mood, and cognition.

Key Neuroactive Steroids and Their Primary Targets

| Neuroactive Steroid | Primary Target(s) | Primary Effect |

| Allopregnanolone | GABA-A Receptor | Positive Allosteric Modulator (Anxiolytic, Sedative) |

| Pregnenolone Sulfate | NMDA Receptor, GABA-A Receptor | Modulator (Cognitive Enhancing) |

| Dehydroepiandrosterone (DHEA) | Sigma-1 (σ1) Receptor, NMDA Receptor | Agonist/Modulator (Neuroprotective) |

| Progesterone | Progesterone Receptor, Sigma-1 (σ1) Receptor | Antagonist at σ1 (Modulatory) |

The Sigma-1 Receptor: A Bridge Between this compound and Neuroactive Steroids

The σ1 receptor is a critical point of convergence for the pharmacological pathways of this compound and several key neuroactive steroids. Neurosteroids such as pregnenolone, DHEA, and their sulfate esters act as σ1 receptor agonists, while progesterone is a potent antagonist. The activation of σ1 receptors by these endogenous molecules is linked to effects on learning, memory, and mood, overlapping with the functional domains of classical neuroactive steroid actions.

This shared target suggests a plausible, albeit indirect, mechanism through which this compound could elicit neuroactive steroid-like effects. By acting as a σ1 receptor ligand, this compound may initiate downstream signaling cascades that parallel those activated by endogenous neuroactive steroids.

Proposed Signaling Pathways and Visualizations

Classical Neuroactive Steroid Signaling at the GABA-A Receptor

References

Methodological & Application

Nepinalone in Animal Cough Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Nepinalone

This compound is an antitussive agent that exerts its effect primarily on the central nervous system (CNS)[1]. Its mechanism of action is believed to involve the modulation of the cough reflex at the level of the brainstem. Studies suggest that this compound's binding to sigma-1 receptors plays a role in its ability to suppress the urge to cough[1]. It is reported to have minimal inhibitory effects on bronchospasm[1]. For researchers aiming to investigate the antitussive potential of this compound, standardized animal cough models are essential for determining efficacy and dose-response relationships.

Signaling Pathway of this compound's Antitussive Action

The proposed signaling pathway for this compound's antitussive effect is centered on its interaction with the cough center in the medulla oblongata. By binding to sigma-1 receptors, it is thought to modulate neuronal signaling, thereby reducing the efferent signals that trigger a cough.

Reference Antitussive Dosages in Animal Models

Due to the lack of specific published data for this compound, the following tables provide dosage information for other commonly used antitussive agents in various animal models. This information can serve as a guide for designing dose-ranging studies for this compound.

Table 1: Antitussive Dosages in Guinea Pig Models

| Compound | Model | Dosage | Route of Administration | Reference |

| Codeine | Citric Acid-Induced Cough | 10 mg/kg | p.o. | [2] |

| Dextromethorphan | Not Specified | 2 mg/kg | Not Specified | [3] |

| Butorphanol | Not Specified | 0.55–1.1 mg/kg | p.o. |

Table 2: Antitussive Dosages in Rat Models

| Compound | Model | Dosage | Route of Administration | Reference |

| Codeine | Not Specified | 1-2 mg/kg | p.o. | |

| Dextromethorphan | Not Specified | 0.5-1 mg/kg | p.o. |

Table 3: Antitussive Dosages in Cat and Dog Models

| Compound | Animal | Model | Dosage | Route of Administration | Reference |

| Codeine | Cat | Not Specified | 0.3–1.0 mg/kg | i.v. | |

| Butorphanol | Dog | Not Specified | 0.55–1.1 mg/kg | p.o. | |

| Hydrocodone | Dog | Not Specified | 0.25 mg/kg | p.o. | |

| Dextromethorphan | Cat | Not Specified | 2-4 mg/kg | p.o. |

Experimental Protocols for Animal Cough Models

The following are detailed protocols for inducing and assessing cough in common laboratory animal models. These can be adapted for testing the efficacy of this compound.

Citric Acid-Induced Cough in Guinea Pigs

This is a widely used model for evaluating antitussive drugs.

Materials:

-

Male Dunkin-Hartley guinea pigs (300-400 g)

-

Whole-body plethysmograph

-

Nebulizer

-

Citric acid solution (0.3 M in sterile saline)

-

This compound or reference compound

-

Vehicle control

Protocol:

-

Acclimatize guinea pigs to the plethysmograph chamber for at least 10 minutes before the experiment.

-

Administer this compound, reference drug, or vehicle at the desired dose and route.

-

After the appropriate pre-treatment time, place the conscious, unrestrained animal in the plethysmograph chamber.

-

Expose the animal to an aerosol of 0.3 M citric acid for a 10-minute period.

-

Record the number of coughs during the exposure and for a subsequent 10-minute observation period.

-

Analyze the data by comparing the number of coughs in the treated groups to the vehicle control group.

Capsaicin-Induced Cough in Rats

This model is useful for investigating cough mediated by C-fiber activation.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Exposure chamber

-

Nebulizer

-

Capsaicin solution (e.g., 30-60 µM in saline with 0.1% ethanol and 0.1% Tween 80)

-

This compound or reference compound

-

Vehicle control

Protocol:

-

Individually house rats and allow them to acclimate to the laboratory conditions.

-

Administer this compound, reference drug, or vehicle.

-

Place the rat in the exposure chamber.

-

Expose the animal to an aerosol of capsaicin for a defined period (e.g., 5-10 minutes).

-

Record the number of coughs using a video camera and/or a sound-recording device.

-

Compare the cough counts between treated and control groups.

Mechanically Induced Cough in Anesthetized Cats

This model allows for the investigation of centrally acting antitussives on a mechanically stimulated cough reflex.

Materials:

-

Adult cats of either sex

-

Anesthetic (e.g., pentobarbital sodium)

-

Tracheal cannula

-

Mechanical stimulator (e.g., a fine, flexible catheter)

-

Electromyography (EMG) recording equipment for diaphragm and abdominal muscles

-

This compound or reference compound

-

Vehicle control

Protocol:

-

Anesthetize the cat and insert a tracheal cannula.

-

Implant EMG electrodes into the diaphragm and abdominal muscles to record respiratory and cough efforts.

-

Allow the animal to stabilize.

-

Induce cough by mechanically stimulating the tracheobronchial mucosa with the catheter for a set duration.

-

Record the baseline cough response (number and amplitude of EMG bursts).

-

Administer this compound, reference drug, or vehicle intravenously.

-

Repeat the mechanical stimulation at set time points after drug administration.

-

Analyze the changes in cough number and EMG amplitude compared to baseline.

Conclusion

While specific preclinical dosage data for this compound in animal cough models remains elusive in readily available scientific literature, the protocols and reference data provided herein offer a robust framework for researchers to design and execute studies to determine its antitussive efficacy and dose-response profile. The selection of the animal model and the method of cough induction should be guided by the specific research question and the presumed mechanism of action of the test compound. Careful dose selection, based on available information for similar compounds, and meticulous experimental execution are paramount for obtaining reliable and reproducible results in the evaluation of novel antitussive agents like this compound.

References

Application Note: A Validated HPLC-UV Method for the Quantification of Nepinalone in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a simple, rapid, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Nepinalone in human plasma. The method utilizes a straightforward protein precipitation technique for sample preparation, followed by chromatographic separation on a C18 column with ultraviolet (UV) detection. The described method has been developed and validated to be linear, accurate, precise, and specific, making it suitable for pharmacokinetic studies and routine therapeutic drug monitoring.

Introduction

This compound is a novel therapeutic agent for which a reliable bioanalytical method is essential for preclinical and clinical development. A robust and validated HPLC method for quantifying this compound in a biological matrix like plasma is crucial for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. This document provides a detailed protocol for the quantification of this compound in human plasma, adhering to the general principles of bioanalytical method validation.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., a structurally similar and stable compound)

-

HPLC-grade acetonitrile and methanol

-

HPLC-grade water (e.g., from a Milli-Q system)

-

Formic acid, analytical grade

-

Human plasma (drug-free, sourced from a certified blood bank)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven is used.

Table 1: HPLC Operating Conditions

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| UV Detection | 254 nm |

| Internal Standard | [Specify IS used] |

| Run Time | 10 minutes |

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard and the Internal Standard in 10 mL of methanol separately.

-

Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of methanol and water to create calibration standards ranging from 0.1 µg/mL to 10 µg/mL.

-

Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution with the same diluent.

Preparation of Calibration Standards and Quality Control Samples

-

Calibration Curve Standards: Spike appropriate amounts of the working standard solutions into blank human plasma to obtain final concentrations of 0.1, 0.2, 0.5, 1.0, 2.0, 5.0, and 10.0 µg/mL.

-

Quality Control (QC) Samples: Prepare QC samples in blank plasma at three concentration levels:

-

Low QC (LQC): 0.3 µg/mL

-

Medium QC (MQC): 1.5 µg/mL

-

High QC (HQC): 8.0 µg/mL

-

Plasma Sample Preparation

A protein precipitation method is employed for the extraction of this compound and the IS from the plasma matrix.

-

Pipette 200 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 50 µL of the IS working solution (10 µg/mL) and vortex briefly.

-

Add 600 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and inject 20 µL into the HPLC system.

Method Validation Summary

The developed method was validated according to established guidelines for bioanalytical method validation.

Linearity

The calibration curve was linear over the concentration range of 0.1 to 10.0 µg/mL. The coefficient of determination (r²) was consistently greater than 0.995.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing the QC samples on three different days.

Table 2: Precision and Accuracy Data

| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| LQC | 0.3 | 4.5 | 5.8 | 102.3 | 101.5 |

| MQC | 1.5 | 3.2 | 4.1 | 98.7 | 99.2 |

| HQC | 8.0 | 2.8 | 3.5 | 100.5 | 100.9 |

Recovery

The extraction recovery of this compound was determined by comparing the peak areas of extracted QC samples to those of unextracted standards.

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (µg/mL) | Mean Recovery (%) | Matrix Effect (%) |

| LQC | 0.3 | 92.8 | 98.5 |

| MQC | 1.5 | 95.1 | 99.1 |

| HQC | 8.0 | 94.5 | 97.9 |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

-

LOD: 0.03 µg/mL (Signal-to-Noise ratio of 3:1)

-

LOQ: 0.1 µg/mL (Signal-to-Noise ratio of 10:1)

Visualizations

Caption: Overall workflow for this compound quantification in plasma.

Application Notes and Protocols for the Evaluation of Nepinalone in Rodent Models of Bronchitis

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the preclinical evaluation of Nepinalone, a centrally acting cough suppressant, in rodent models of bronchitis. While direct studies on this compound in bronchitis animal models are not extensively documented, this document outlines proposed experimental protocols based on its known mechanism of action and established methodologies for inducing and assessing bronchitis in rodents. The provided protocols aim to facilitate the investigation of this compound's potential therapeutic effects on bronchitis-related symptoms, particularly cough and airway inflammation.

Introduction to this compound

This compound is an antitussive agent primarily used for the suppression of non-productive cough.[1] Its mechanism of action is centered on the nervous system, where it modulates the cough reflex.[2] Understanding this mechanism is crucial for designing relevant preclinical studies.

Mechanism of Action:

-

Central Action: this compound acts on the cough center located in the medulla oblongata of the brainstem.[2]

-

Sigma-1 Receptor Binding: At the molecular level, it binds to sigma-1 receptors, which are intracellular receptors involved in modulating neurotransmitter release.[2] This binding alters the transmission of signals that initiate the cough reflex, thereby reducing the frequency and intensity of coughing.[2]

-

Ion Channel Modulation: It has been suggested that this compound may also influence calcium and potassium channels in neurons, contributing to its antitussive effects by stabilizing neuronal membranes and reducing excitability.

-

Bronchospasm Inhibition: While its primary action is central, this compound also exhibits slight activity in inhibiting bronchospasm.

Proposed Experimental Design for this compound in a Rodent Model of Bronchitis

Given the inflammatory nature of bronchitis, a suitable rodent model is essential. Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a commonly used agent to induce airway inflammation characteristic of bronchitis. The following sections detail a proposed protocol for evaluating this compound in an LPS-induced bronchitis model in rats or mice.

Experimental Workflow

The overall experimental workflow would involve acclimatization of the animals, induction of bronchitis, administration of this compound or control substances, and subsequent evaluation of various outcome measures.

Treatment Groups

A well-designed study should include several treatment groups to ensure robust and comparable data.

| Group | Description | Treatment | Purpose |

| 1 | Naive Control | Vehicle (e.g., Saline) | Baseline measurements in healthy animals. |